molecular formula C11H14N2O B1334617 2-Piperidinonicotinaldehyde CAS No. 34595-22-7

2-Piperidinonicotinaldehyde

Cat. No. B1334617
CAS RN: 34595-22-7
M. Wt: 190.24 g/mol
InChI Key: FLDRUPSZWQXUDD-UHFFFAOYSA-N
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Description

2-Piperidinonicotinaldehyde, also known as 2-PNA, is a heterocyclic compound derived from pyridine and piperidine molecules. It is a solid substance with the empirical formula C11H14N2O and a molecular weight of 190.24 .


Molecular Structure Analysis

The molecular structure of 2-Piperidinonicotinaldehyde is represented by the SMILES string O=Cc1cccnc1N2CCCCC2 . The InChI representation is 1S/C11H14N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 . It contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), 1 tertiary amine (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

2-Piperidinonicotinaldehyde is a solid substance . It has an empirical formula of C11H14N2O and a molecular weight of 190.24 .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of various drugs. The synthesis of 2-Piperidinonicotinaldehyde can lead to the creation of multiple biologically active compounds. These derivatives are present in over twenty classes of pharmaceuticals, including alkaloids .

Development of Antihypertensive Agents

The structural motif of piperidine is found in many antihypertensive agents. The manipulation of 2-Piperidinonicotinaldehyde could yield new compounds with potential use in controlling high blood pressure .

Anti-Cancer Applications

Piperidine structures are often explored for their anti-cancer properties2-Piperidinonicotinaldehyde may serve as a precursor in synthesizing novel compounds that could be tested for their efficacy in cancer treatment .

Antimicrobial Properties

Research into piperidine derivatives has shown that they can exhibit significant antimicrobial activity2-Piperidinonicotinaldehyde could be used to develop new antimicrobial agents to combat various bacterial and viral infections .

Synthesis of Enantiomerically Enriched Piperidines

Enantiomerically enriched piperidines have applications in the synthesis of pharmaceuticals. Using 2-Piperidinonicotinaldehyde , researchers can create protected piperidines that are important for drug development .

Multicomponent Reactions (MCRs)

2-Piperidinonicotinaldehyde: can participate in multicomponent reactions, which are efficient methods for constructing complex molecules. These reactions are valuable in medicinal chemistry for creating diverse libraries of compounds .

Neurological Drug Development

Piperidine derivatives are key in developing drugs for neurological disorders2-Piperidinonicotinaldehyde could be instrumental in synthesizing new therapeutic agents for treating conditions like Alzheimer’s and Parkinson’s disease .

Functional Materials Synthesis

Beyond pharmaceuticals, piperidine derivatives, potentially derived from 2-Piperidinonicotinaldehyde , are used in creating functional materials for various industrial applications .

Safety and Hazards

The safety data sheet for 2-Piperidinonicotinaldehyde suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

While specific future directions for 2-Piperidinonicotinaldehyde are not mentioned in the search results, it’s worth noting that the compound is part of Sigma-Aldrich’s collection of unique chemicals for early discovery researchers , suggesting its potential use in various research applications.

properties

IUPAC Name

2-piperidin-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDRUPSZWQXUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383311
Record name 2-Piperidinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinonicotinaldehyde

CAS RN

34595-22-7
Record name 2-(1-Piperidinyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34595-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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